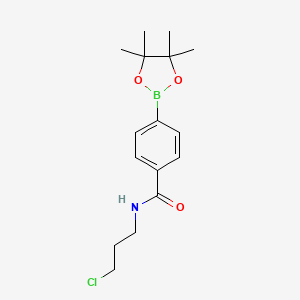
N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chloropropyl group and a dioxaborolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-aminobenzoic acid with an appropriate chloropropylating agent under basic conditions to form N-(3-chloropropyl)-4-aminobenzamide.
-
Introduction of the Dioxaborolane Group: : The next step involves the introduction of the dioxaborolane group. This is typically done through a palladium-catalyzed borylation reaction, where the benzamide derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
-
Substitution Reactions: : The chloropropyl group in N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
-
Oxidation and Reduction: : The benzamide core can participate in oxidation and reduction reactions. For instance, the amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
-
Cross-Coupling Reactions: : The dioxaborolane group is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can react with various aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates and facilitate reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products
Substituted Benzamides: Formed through nucleophilic substitution.
Amines: Resulting from the reduction of the amide group.
Biaryl Compounds: Produced via Suzuki-Miyaura cross-coupling reactions.
科学研究应用
Chemistry
In organic synthesis, N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate.
Biology and Medicine
This compound can be used in the development of pharmaceuticals, particularly in the design of molecules that can interact with specific biological targets. Its structural features allow for the exploration of new drug candidates with potential therapeutic effects.
Industry
In materials science, the compound can be used to create novel polymers and materials with unique properties. Its functional groups allow for the incorporation into larger molecular frameworks, enhancing material performance.
作用机制
The mechanism by which N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The dioxaborolane group can participate in reversible covalent bonding with biological molecules, influencing their function.
相似化合物的比较
Similar Compounds
N-(3-Chloropropyl)-4-bromobenzamide: Similar structure but with a bromine atom instead of the dioxaborolane group.
N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar but with an aniline group instead of the benzamide.
Uniqueness
N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of both the chloropropyl and dioxaborolane groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
属性
IUPAC Name |
N-(3-chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BClNO3/c1-15(2)16(3,4)22-17(21-15)13-8-6-12(7-9-13)14(20)19-11-5-10-18/h6-9H,5,10-11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBSHAMXLRKNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
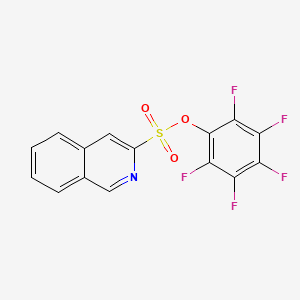
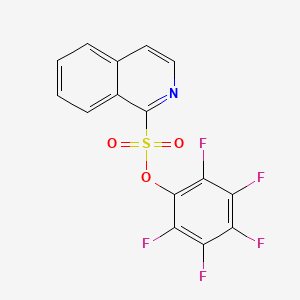
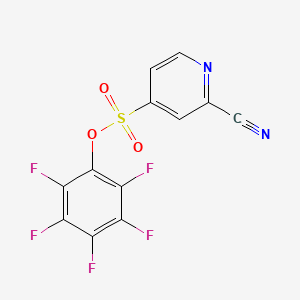
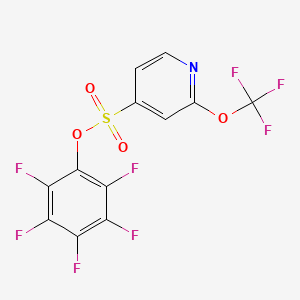
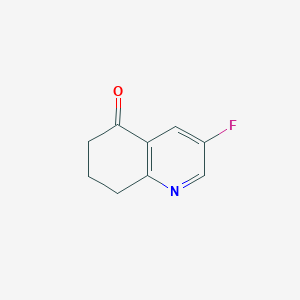
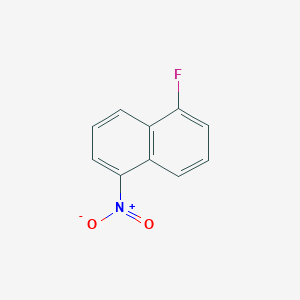
![sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B8232799.png)

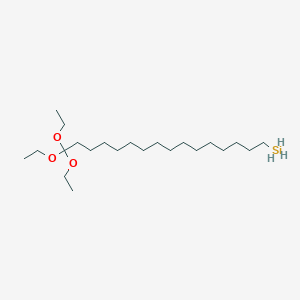
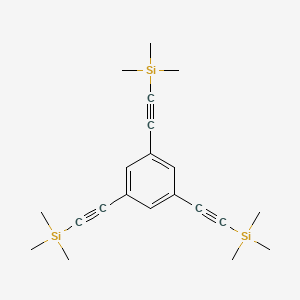
![(S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B8232825.png)
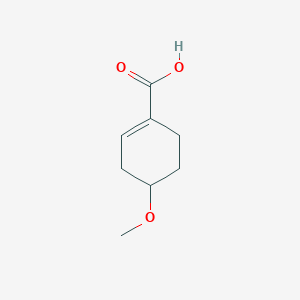
![2-[4-[3-[3,5-bis[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8232830.png)
![2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-2,5-dimethoxyphenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8232835.png)
